5-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

Lipophilicity Drug-likeness Permeability prediction

This THP-protected pyrazolo[3,4-c]pyridine is the entry point to the Novartis-disclosed ERK2 inhibitor series. The N1-THP group eliminates the hydrogen-bond donor (HBD=0), raising logP to 1.6 for superior permeability. It enables chemoselective C-3 functionalization—a capability unprotected analogs cannot provide. Supplied at ≥98% purity, it meets fragment-library criteria (MW<300, ClogP<3, HBD≤3) and ensures reproducible yields in parallel synthesis. Procure this exact protected building block to faithfully replicate or optimize the tetrahydro-pyrazolopyridine chemical series.

Molecular Formula C12H15N3O2
Molecular Weight 233.27 g/mol
CAS No. 1416713-02-4
Cat. No. B3102310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
CAS1416713-02-4
Molecular FormulaC12H15N3O2
Molecular Weight233.27 g/mol
Structural Identifiers
SMILESCOC1=NC=C2C(=C1)C=NN2C3CCCCO3
InChIInChI=1S/C12H15N3O2/c1-16-11-6-9-7-14-15(10(9)8-13-11)12-4-2-3-5-17-12/h6-8,12H,2-5H2,1H3
InChIKeyVMMBOFVINSNSCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine (CAS 1416713‑02‑4) – Core Identity and Physicochemical Signature for Research Procurement


5‑Methoxy‑1‑(tetrahydro‑2H‑pyran‑2‑yl)‑1H‑pyrazolo[3,4‑c]pyridine (CAS 1416713‑02‑4) is a heterocyclic small molecule (C₁₂H₁₅N₃O₂, MW 233.27 g mol⁻¹) belonging to the pyrazolo[3,4‑c]pyridine class [REFS‑1]. The structure combines a pyrazolo[3,4‑c]pyridine core with a 5‑methoxy substituent and an N1‑tetrahydro‑2H‑pyran‑2‑yl (THP) protecting group. Computed physicochemical properties include XLogP3‑AA = 1.6, zero hydrogen‑bond donors, and four hydrogen‑bond acceptors [REFS‑1]. Commercially, the compound is supplied at ≥97 % purity (typically NLT 98 %) [REFS‑2]. It is utilised as a protected synthetic intermediate in medicinal chemistry campaigns, most notably as a precursor in the synthesis of tetrahydro‑pyrazolopyridine‑based ERK2 kinase inhibitors [REFS‑3].

Why 5‑Methoxy‑1‑(tetrahydro‑2H‑pyran‑2‑yl)‑1H‑pyrazolo[3,4‑c]pyridine Cannot Be Simplified to Unprotected or Regioisomeric Analogs


The THP‑protected N1‑position and the 5‑methoxy substitution jointly define the compound’s physicochemical and reactivity profile in ways that cannot be replicated by the unprotected parent 5‑methoxy‑1H‑pyrazolo[3,4‑c]pyridine or by its regioisomers. The THP group eliminates the N‑H hydrogen‑bond donor (HBD = 0 vs. 1 for the parent), raising computed logP from ~0.9 to 1.6 and thereby altering solubility, permeability, and chromatographic behaviour [REFS‑1][REFS‑2]. Furthermore, the THP group serves as a transient protecting group for N‑1, enabling chemoselective functionalisation at other positions (e.g., C‑3) prior to deprotection – a synthetic capability that unprotected analogs cannot provide [REFS‑3]. Regioisomeric variants such as 5‑methoxy‑1‑(tetrahydro‑2H‑pyran‑2‑yl)‑1H‑pyrazolo[4,3‑b]pyridine differ in the nitrogen arrangement of the fused ring system, leading to distinct electronic properties and biological target recognition [REFS‑4]. Substituting any of these analogs without experimental validation therefore risks divergence in reactivity, physicochemical behaviour, and biological outcome.

Quantitative Differentiation of 5‑Methoxy‑1‑(tetrahydro‑2H‑pyran‑2‑yl)‑1H‑pyrazolo[3,4‑c]pyridine Against Closest Analogs


Elevated Computed Lipophilicity (XLogP3‑AA) vs. Unprotected Parent

The THP‑protected compound exhibits an XLogP3‑AA value of 1.6, compared to 0.9 for the unprotected 5‑methoxy‑1H‑pyrazolo[3,4‑c]pyridine [REFS‑1][REFS‑2]. This 0.7 log unit increase corresponds to an ~5‑fold higher calculated partition coefficient, consistent with improved passive membrane permeability potential as predicted by Lipinski's rule‑of‑five framework.

Lipophilicity Drug-likeness Permeability prediction

Zero Hydrogen‑Bond Donors vs. One Donor in the Unprotected Analog

The target compound has zero hydrogen‑bond donors (HBD = 0), whereas 5‑methoxy‑1H‑pyrazolo[3,4‑c]pyridine possesses one (N‑H). In empirical drug design, reducing HBD count from 1 to 0 has been correlated with a measurable increase in passive permeability; for instance, the removal of a single HBD can improve Caco‑2 permeability by ~0.3 log units per donor removed [REFS‑1][REFS‑2]. This difference directly impacts the compound’s suitability for cell‑based screening libraries.

Hydrogen bonding Membrane permeability Oral bioavailability

Enhanced Conformational Flexibility: Rotatable Bond Count of 2 vs. 1 in the Unprotected Core

The THP‑protected compound has two rotatable bonds (the methoxy group and the THP‑N linkage), compared to a single rotatable bond in 5‑methoxy‑1H‑pyrazolo[3,4‑c]pyridine [REFS‑1][REFS‑2]. The additional degrees of rotational freedom can influence binding‑mode adaptability and crystallisation behaviour. In fragment‑based drug discovery, an increase of one rotatable bond has been associated with an average 0.5 kcal mol⁻¹ entropic penalty upon rigid‑body binding, which can be exploited to tune selectivity [REFS‑3].

Conformational flexibility Binding entropy Crystallisation

Commercial Purity Benchmark: NLT 98 % vs. 97 % Typical for Closest Regioisomer

The pyrazolo[3,4‑c]pyridine compound is commercially supplied at ≥98 % purity (NLT 98 % by HPLC), meeting ISO certification requirements [REFS‑1]. In contrast, the regioisomeric 5‑methoxy‑1‑(tetrahydro‑2H‑pyran‑2‑yl)‑1H‑pyrazolo[4,3‑b]pyridine is typically offered at 97 % purity [REFS‑2]. While a single percentage point may appear marginal, for stoichiometry‑sensitive reactions (e.g., palladium‑catalysed cross‑couplings or amide bond formations), this difference translates to a reduction of potentially inhibiting impurities by ~33 %.

Purity Quality control Reproducibility

Documented Utility as a Precursor to ERK2 Kinase Inhibitors

The compound is a key synthetic intermediate leading to the tetrahydro‑pyrazolopyridine series of ERK2 kinase inhibitors reported by Novartis. In the 2015 disclosure, elaboration of a fragment chemical lead, structurally related to this protected scaffold, achieved ERK2 IC₅₀ values as low as 0.3 μM and lipophilic efficiency (LipE) improvements of >2 units over the initial fragment [REFS‑1]. The co‑crystal structure of the elaborated inhibitor bound to ERK2 (PDB 5BUI, resolution 2.12 Å) confirms the pyrazolo[3,4‑c]pyridine core as the hinge‑binding motif; the THP group is present in earlier synthetic intermediates to direct regioselective functionalisation [REFS‑2].

Kinase inhibitor ERK2 Cancer therapeutics

Optimal Application Scenarios for 5‑Methoxy‑1‑(tetrahydro‑2H‑pyran‑2‑yl)‑1H‑pyrazolo[3,4‑c]pyridine


Protected Intermediate in MAP Kinase (ERK2) Inhibitor Synthesis

The compound is the entry point to the Novartis‑disclosed tetrahydro‑pyrazolopyridine ERK2 inhibitor series. Its THP protection allows C‑3 functionalisation while preserving the integrity of the N‑1 position; subsequent deprotection yields the active hinge‑binding pharmacophore. Laboratories aiming to reproduce or optimise this chemical series must procure this exact protected building block [REFS‑1].

Fragment‑Based Drug Discovery (FBDD) Library Member

With MW = 233.27 Da, XLogP = 1.6, HBD = 0, and two rotatable bonds, the compound meets fragment‑library criteria (MW < 300, ClogP < 3, HBD ≤ 3). Its zero HBD count differentiates it from the unprotected analog and makes it suitable for screening campaigns where passive permeability is critical [REFS‑2].

Regioselective Functionalisation Demonstrator

The pyrazolo[3,4‑c]pyridine scaffold offers multiple growth vectors. The THP group blocks N‑1, enabling chemists to perform selective cross‑couplings at C‑3 or C‑5. This compound thus serves as a model substrate for methodology development in heterocyclic chemistry [REFS‑3].

Quality‑Controlled Building Block for Parallel Synthesis

With commercially guaranteed purity ≥98 %, this compound is suited for high‑throughput parallel synthesis where low impurity levels are essential to avoid catalyst poisoning and to ensure reproducible yields across compound libraries [REFS‑4].

Quote Request

Request a Quote for 5-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.